(Methoxymethyl)diphenylphosphine oxide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

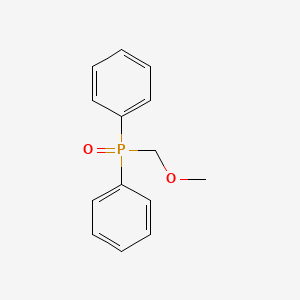

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[methoxymethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c1-16-12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKDBQOTLDTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196221 | |

| Record name | Phosphine oxide, diphenyl(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4455-77-0 | |

| Record name | (Methoxymethyl)diphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4455-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methoxymethyl)diphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, diphenyl(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethyl)diphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (METHOXYMETHYL)DIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ819M118B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Iv. Computational and Theoretical Studies

Role in Catalysis

This compound can act as a ligand in transition metal-catalyzed reactions. youtube.com The phosphorus center can coordinate to metal atoms, influencing the catalytic activity and selectivity of the metallic complex.

Applications in Materials Science

The unique properties of organophosphorus compounds, including their thermal stability, have led to their use in the development of advanced materials. (Methoxymethyl)diphenylphosphine (B12883312) oxide can be incorporated into polymers to enhance their properties. youtube.com

Applications in Complex Molecule Synthesis

Synthesis of Pharmacologically Active Compounds

The synthesis of various pharmacologically active compounds often relies on the formation of specific alkene geometries, a task for which the Horner-Wadsworth-Emmons reaction is well-suited.

Cannabinoid receptor antagonists are a class of compounds that have been investigated for the treatment of various conditions. The synthesis of these molecules often involves the construction of complex heterocyclic and carbocyclic frameworks. While phosphine (B1218219) oxides and the Horner-Wadsworth-Emmons reaction are generally utilized in the synthesis of complex pharmaceutical agents, a specific, published example of the direct use of (methoxymethyl)diphenylphosphine oxide in the synthesis of a cannabinoid receptor antagonist could not be identified in the reviewed literature. The development of synthetic routes to these antagonists often involves multi-step sequences where olefination reactions can play a role.

Apoptosis, or programmed cell death, is a crucial process in development and disease, and inducing apoptosis is a key strategy in cancer therapy. Many apoptosis-inducing agents possess complex structures that require sophisticated synthetic methods for their preparation. Phosphine oxides have been incorporated into molecules designed as apoptosis-inducing agents, where the phosphine oxide group can influence the compound's biological activity and pharmacokinetic properties. youtube.com However, despite the general applicability of phosphine oxides and related olefination reactions in medicinal chemistry, specific literature detailing the use of this compound for the synthesis of apoptosis-inducing agents was not found in the course of this review.

Vi. Polymorphism and Solid State Chemistry

Polymorph Discovery and Characterization

Despite the synthesis and various applications of (Methoxymethyl)diphenylphosphine (B12883312) oxide being documented, there is a lack of published research specifically dedicated to the discovery and characterization of its polymorphs. Standard analytical techniques for polymorph screening and characterization include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Single-Crystal X-ray Diffraction. However, the application of these methods to identify and characterize different crystalline forms of (Methoxymethyl)diphenylphosphine oxide has not been reported in the available scientific literature.

General studies on related phosphine (B1218219) oxides have demonstrated the existence of polymorphism. For instance, research on other diphenylphosphine (B32561) oxide derivatives has revealed the presence of multiple polymorphic forms, often influenced by substituent groups and crystallization conditions. These studies underscore the potential for this compound to exhibit polymorphism, though specific experimental data is currently unavailable.

In-Situ Solid-State NMR Studies of Crystallization Processes

In-situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying crystallization processes in real-time, providing insights into the formation of transient or metastable polymorphic forms that may be difficult to isolate. This method can elucidate the kinetics and mechanisms of crystallization and polymorphic transformations.

While in-situ solid-state NMR has been successfully employed to discover new polymorphs of closely related compounds, such as methyldiphenylphosphine (B73815) oxide, a similar investigation for this compound has not been documented. Such a study would be invaluable for understanding its crystallization behavior and identifying any potential polymorphs that may form under different conditions. The absence of such research indicates a gap in the comprehensive solid-state characterization of this compound.

Influence of Crystallization Conditions on Polymorph Formation

The formation of specific polymorphs is often highly sensitive to the conditions under which a compound is crystallized. Key parameters that can influence polymorphic outcomes include:

Solvent: The polarity, hydrogen-bonding capability, and molecular structure of the solvent can dictate which polymorph is preferentially formed.

Temperature: Cooling rates and crystallization temperatures can affect the nucleation and growth kinetics of different polymorphs.

Supersaturation: The level of supersaturation can determine whether a stable or metastable form crystallizes.

Additives: The presence of impurities or specifically added molecules can inhibit or promote the growth of certain polymorphs.

Systematic studies that vary these conditions are essential for constructing a polymorphic landscape of a compound. For this compound, there are no published reports detailing systematic studies on how different crystallization conditions affect its solid form. Research on other organic molecules has shown that a comprehensive screening of various solvents and crystallization methods is crucial for polymorph discovery. nih.govrsc.orgmdpi.comresearchgate.net Without such studies on this compound, its potential for polymorphism remains unexplored.

Vii. Reaction Engineering and Process Optimization

Reaction Conditions and Yield Optimization

The yield and stereoselectivity of reactions utilizing (Methoxymethyl)diphenylphosphine (B12883312) oxide, such as the HWE olefination, are profoundly influenced by the choice of base, the presence of additives, and the structure of the reactants. conicet.gov.arwikipedia.org The HWE reaction begins with the deprotonation of the phosphonate (B1237965) (or phosphine (B1218219) oxide in this context) to form a stabilized carbanion, which then reacts with a carbonyl compound. wikipedia.org The choice of base is critical for this initial deprotonation step and can significantly impact the reaction's outcome.

Key factors for optimization include:

Base Selection: The strength and nature of the base are paramount. Common bases include sodium hydride (NaH), lithium hydroxide (B78521) monohydrate (LiOH·H₂O), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net For instance, in one study, sodium hydride in dimethylformamide (DMF) was found to be exceptionally effective for a specific HWE coupling. researchgate.net

Additives and Counterions: The stereochemical outcome can be controlled by additives like metal salts (e.g., Li+, Na+, K+) or crown ethers. conicet.gov.arwikipedia.org The cation associated with the base can influence the stability of reaction intermediates, thereby directing the reaction towards a specific stereoisomer. For example, lithium salts have been shown to favor (E)-alkene formation. wikipedia.org

Catalyst Systems: In some applications, phosphine oxides are involved in metal-catalyzed coupling reactions. For instance, a palladium acetate/silver carbonate system has been used to optimize the coupling of diphenylphosphine (B32561) oxide with other molecules, where catalyst and promoter loading were key variables. researchgate.net

The following table summarizes how different reaction parameters can be adjusted to optimize HWE reactions, which are a primary application of (Methoxymethyl)diphenylphosphine oxide.

| Parameter | Variation | Effect on Reaction | Source |

| Base | Strong bases (e.g., NaH, KHMDS) vs. Weaker bases (e.g., DBU, LiOH) | Affects rate of deprotonation and can influence stereoselectivity. | wikipedia.org, researchgate.net, researchgate.net |

| Counterion | Li⁺, Na⁺, K⁺ | Influences intermediate stability and stereochemical outcome; Li⁺ often promotes higher E-selectivity. | wikipedia.org, researchgate.net |

| Additive | Crown Ethers | Can sequester metal cations, altering the reaction pathway and stereoselectivity. | conicet.gov.ar, researchgate.net |

| Catalyst Loading | e.g., 10 mol% Pd(OAc)₂ / 10 mol% Ag₂CO₃ | In specific coupling reactions, precise loading is critical for maximizing yield. | researchgate.net |

Solvent Effects in Organometallic Reactions

Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used for HWE reactions because they effectively solvate the metal counterions and reaction intermediates. conicet.gov.arresearchgate.netresearchgate.net THF is one of the most routinely employed solvents for these reactions. researchgate.net

Polar Protic vs. Nonpolar Solvents: In a study optimizing a palladium-catalyzed reaction with diphenylphosphine oxide, various polar and nonpolar solvents were screened, with acetonitrile (B52724) (CH₃CN) ultimately providing the best results compared to DMF, THF, isopropanol, and toluene. researchgate.net

Solvent-Free Conditions: Research has demonstrated the viability of performing HWE reactions under solvent-free conditions, often using a liquid base like DBU. researchgate.net This approach offers advantages in terms of efficiency, operational simplicity, and reduced environmental impact. researchgate.net

The impact of the solvent on the reaction environment is summarized in the table below.

| Solvent Type | Examples | General Effect on HWE Reactions | Source |

| Polar Aprotic | THF, DMF, CH₃CN | Generally favored; effectively solvate intermediates and cations, promoting the reaction. | conicet.gov.ar, researchgate.net, researchgate.net |

| Nonpolar | Toluene | Can be used, but may result in lower reaction rates or different selectivity compared to polar solvents. | researchgate.net |

| Solvent-Free | DBU (as base and medium) | Offers high efficiency, operational simplicity, and is environmentally friendly. | researchgate.net |

| Aqueous Media | Water | "On-water" conditions can promote certain phospha-Michael additions of diphenylphosphine oxides due to hydrophobic effects. | researchgate.net |

Temperature and Time Dependence of Reactions

Temperature and reaction time are interdependent variables that must be carefully controlled to achieve optimal results. These parameters directly influence reaction kinetics and can also affect the thermodynamic equilibrium between reaction intermediates, which is crucial for stereoselectivity. wikipedia.org

Temperature Effects: Higher temperatures generally increase the reaction rate but can have a detrimental effect on selectivity. In HWE reactions, lower temperatures (e.g., -78 °C) are often used to enhance stereoselectivity, particularly for the formation of the thermodynamically less stable Z-alkene. wikipedia.org Conversely, higher temperatures (e.g., 23 °C) tend to favor the formation of the more stable E-alkene by allowing intermediates to equilibrate. wikipedia.org In the synthesis of a related compound, a specific temperature range of 55-60 °C was found to be optimal. google.com

Reaction Time: The duration of the reaction is typically optimized to ensure complete conversion of the starting materials without promoting the formation of byproducts. A patent for a related synthesis specifies a reaction time of 8 to 12 hours. google.com However, in some systems, such as those employing ultrasound irradiation, reaction times can be dramatically reduced from hours to just 5-15 minutes at ambient temperature. researchgate.net

This interplay highlights a classic optimization challenge, as shown in the table below.

| Parameter | Condition | Typical Outcome | Source |

| Temperature | Low Temperature (-78 °C) | Slower reaction rate, often higher Z-selectivity. | wikipedia.org |

| High Temperature (23 °C to reflux) | Faster reaction rate, often higher E-selectivity due to equilibration. | wikipedia.org, acs.org | |

| Time | Short (e.g., 5-15 min) | Possible with highly reactive systems or external energy sources (e.g., ultrasound). | researchgate.net |

| Long (e.g., 8-12 h) | May be required for less reactive substrates or to ensure complete conversion at moderate temperatures. | google.com |

Scale-Up Considerations in Synthetic Protocols

Transitioning a synthetic protocol for a reaction involving this compound from a laboratory benchtop to an industrial scale introduces a new set of challenges that must be addressed from a process optimization perspective.

Key considerations for scale-up include:

Purification Strategy: Chromatographic purification, which is common in a lab setting, is often impractical and costly on a large scale. Therefore, developing protocols where the final product can be purified by crystallization or recrystallization is highly advantageous. researchgate.net This approach is more amenable to large-scale production. researchgate.net

Reagent Cost and Availability: The cost of starting materials and reagents becomes a major factor in the economic viability of a large-scale process. The development of synthetic routes using inexpensive and readily available starting materials is crucial. researchgate.net

Byproduct Management: The phosphine oxide byproduct from Wittig-type reactions, a dialkyl phosphate, must be efficiently removed from the product mixture. wikipedia.org Protocols that simplify the separation of these byproducts are essential for scalable synthesis.

Process Simplicity and Robustness: A scalable protocol should be operationally simple and robust, minimizing the number of steps and avoiding sensitive or hazardous reagents where possible. google.comnih.gov For example, a protocol that is easily scaled up has been developed for the synthesis of certain phosphorus phenols from diphenylphosphine oxide under basic conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (methoxymethyl)diphenylphosphine oxide, and how can purity be optimized?

- Methodology : The compound can be synthesized via the reaction of methoxymethyl chloride with triphenylphosphine, followed by oxidation of the intermediate phosphonium salt. However, oxidation-sensitive alkoxy groups require careful handling, such as using mild oxidizing agents or avoiding harsh conditions. For example, Warren et al. achieved diphenyl(methoxymethyl)phosphine oxide by oxidizing the corresponding phosphonium salt under controlled basic conditions . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures high purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ³¹P NMR : Critical for confirming the phosphorus environment. Diphenylphosphine oxide derivatives typically show shifts between δ 20–30 ppm. For example, oxidized phosphine oxides exhibit upfield shifts compared to their precursors .

- ¹H/¹³C NMR : Identify methoxymethyl (δ ~3.3 ppm for OCH₃) and aryl protons.

- FT-IR : Confirm P=O stretches (~1200 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Q. What are the optimal conditions for copper-catalyzed hydrophosphorylation using this compound?

- Methodology : Use CuCl (5–10 mol%) as a catalyst in THF at 60–80°C. The reaction proceeds via a copper-phosphine oxide intermediate, where the methoxymethyl group enhances nucleophilicity. Base additives (e.g., K₂CO₃) facilitate deprotonation, improving regioselectivity for E-alkenyl products. Reaction monitoring via TLC or in-situ ³¹P NMR ensures completion within 6–12 hours .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the electronic and steric properties of diphenylphosphine oxide in hydrophosphorylation?

- Methodology : The electron-donating methoxymethyl group increases the electron density at the phosphorus center, enhancing nucleophilic attack on alkynes. Steric effects from the substituent can slow undesired side reactions (e.g., dimerization). Computational studies (DFT) reveal reduced activation energy for the rate-determining step (coordination-insertion) compared to unsubstituted diphenylphosphine oxide .

Explain the role of this compound in deuterium labeling experiments and its implications in hydrogen transfer mechanisms.

- Methodology : In deuterated reactions, the compound acts as a hydrogen donor, transferring deuterium from DCO₂Na or D₂O. For example, in reductive coupling, deuterium incorporation (up to 84% in products) confirms its participation in hydrogen transfer. Kinetic isotope effects (KIE) and ²H NMR track deuterium distribution, revealing stepwise vs. concerted pathways .

Q. What mechanistic insights resolve contradictions in the catalytic activity of this compound in organocatalytic Mitsunobu reactions?

- Methodology : Computational studies (ωB97X-D DFT) show that the nucleophilic substitution between carboxylates and alkoxyphosphonium intermediates is rate-determining. The methoxymethyl group stabilizes transition states via hydrogen bonding, accelerating the reaction 10-fold compared to non-substituted analogs. Experimental validation involves comparing turnover frequencies (TOF) and activation barriers .

Q. How can competing pathways in multicomponent reactions involving this compound be controlled to favor bioactive product formation?

- Methodology : Adjusting solvent polarity (e.g., acetonitrile vs. DMF) and stoichiometry directs selectivity. For example, in reactions with 2-(phenylethynyl)benzaldehyde and amines, a 1:1:1 ratio favors isoindoline derivatives, while excess phosphine oxide shifts selectivity to benzophosphole oxides. Real-time monitoring via LC-MS identifies intermediates, enabling pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.